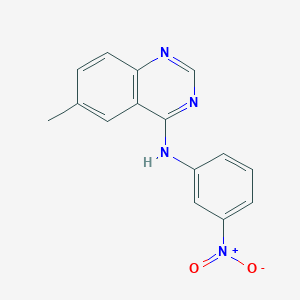

![molecular formula C17H18N2O3 B5542444 N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5542444.png)

N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Acetamide derivatives are typically synthesized through reactions involving acetylation, esterification, and subsequent reactions with specific reagents to introduce desired substituents. For example, the synthesis of N-hydroxyacetaminophen, a related acetamide, involves reduction, acetylation, and treatment with sulfatase (Gemborys, M., Gribble, G., & Mudge, G., 1978). Another method includes the use of 3-fluoro-4-cyanophenol as primary compounds to synthesize novel acetamides (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure determination is crucial in understanding the bioactivity and chemical properties of acetamide derivatives. Single-crystal X-ray diffraction is a common technique used for this purpose. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was characterized using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the importance of hydrogen-bonding interactions in stabilizing the crystal structure (Navarrete-Vázquez, G. et al., 2011).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For example, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes can selectively produce N-(4-hydroxyphenyl)acetamide, demonstrating the influence of catalysts and solvents on product selectivity (Vavasori, A., Capponi, M., & Ronchin, L., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, N-hydroxyacetaminophen shows moderate instability at physiological pH and temperature, whereas its phenolic sulfate conjugate is stable, highlighting the significance of structural modifications (Gemborys, M., Gribble, G., & Mudge, G., 1978).

Chemical Properties Analysis

The chemical behavior of acetamide derivatives, including reactivity and the ability to form specific interactions, is central to their applications. The synthesis and characterization of various acetamide compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, involve detailed analysis of IR and MS spectra to determine their chemical properties and potential applications (Zhong-cheng, Z., & Wan-yin, S., 2002).

Scientific Research Applications

Analgesic Mechanisms

Acetaminophen is primarily recognized for its analgesic effects. Its metabolism involves complex processes, where it's believed to act by inhibiting cyclooxygenase enzymes initially. Recent studies suggest its analgesic mechanism is also due to metabolization into N-acylphenolamine (AM404), which then acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain and spinal dorsal horn. This dual action is critical in modulating nociceptive transmission and inducing analgesia (Ohashi & Kohno, 2020).

Environmental Impact and Degradation

Acetaminophen's environmental presence and degradation have been a concern due to water scarcity and accumulation of recalcitrant compounds. Advanced oxidation processes (AOPs) have been applied to treat acetaminophen in water, with studies focusing on degradation pathways, by-products, and their biotoxicity. This research highlights the importance of effective treatment methods to mitigate environmental impacts (Qutob et al., 2022).

Genetic Differences in Metabolism

Variability in acetaminophen metabolism due to genetic differences has been observed, suggesting susceptibility to toxicity and differences in pain alleviation linked to pharmacogenetic profiles. Understanding these genetic variations is crucial for optimizing therapeutic applications and minimizing risks (Zhao & Pickering, 2011).

Adsorptive Elimination from Water

The adsorptive removal of acetaminophen from water has been extensively reviewed, identifying materials with high potential for effective removal. This research is fundamental in environmental protection efforts, addressing the presence of acetaminophen in pharmaceutical effluents and its impact on water quality (Igwegbe et al., 2021).

Liver Injury and Treatment Options

Acetaminophen-induced liver injury (AILI) remains a significant concern, with research summarizing the main mechanisms involved in the pathogenesis of AILI, including hepatocyte necrosis, sterile inflammation, and regeneration. Understanding these mechanisms is pivotal for developing new treatment strategies and improving patient outcomes (Cai et al., 2022).

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-4-3-5-16(10-12)22-11-17(21)19-15-8-6-14(7-9-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAIFOOJVWSKCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)

![N,N-dimethyl-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5542394.png)

![1-benzyl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B5542395.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5542411.png)

![8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)

![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)

![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5542440.png)

![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5542442.png)

![2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5542452.png)

![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)